[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid
Description
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a tertiary amine derivative featuring a piperidine ring substituted with a methyl group at the 1-position and an ethylamino group attached via a methylene bridge at the 4-position. The compound terminates in a carboxylic acid moiety, conferring both hydrophilic and ionizable properties. Its molecular formula is C₁₁H₂₁N₂O₂, with a molecular weight of 213.30 g/mol.
Properties
IUPAC Name |
2-[ethyl-[(1-methylpiperidin-4-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-4-6-12(2)7-5-10/h10H,3-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWIVUBUIVVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Mannich Condensation Followed by Alkylation
Key Steps :
-
Mannich Reaction :
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Reductive Amination :
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Acetic Acid Coupling :
Advantages : Scalable for bulk synthesis; uses inexpensive reagents.
Limitations : Low final yield due to multiple purification steps.
Method 2: Solid-Phase Mechanochemical Synthesis
Key Steps :
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Grinding Reaction :
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Nucleophilic Substitution :
Advantages : Solvent-free; high atom economy.
Limitations : Requires specialized equipment for grinding.
Method 3: Peptide Coupling via HATU/HOBt
Key Steps :
-
Intermediate Synthesis :
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Deprotection and Coupling :
Advantages : High-purity product; suitable for small-scale API synthesis.
Limitations : Costly coupling reagents (HATU).
Method 4: Microwave-Assisted Synthesis
Key Steps :
-
One-Pot Reaction :
Advantages : Rapid synthesis (≤30 min); minimal side products.
Limitations : Limited scalability due to microwave capacity.
Method 5: Enzymatic Catalysis
Key Steps :
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Transamination :
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Carboxylation :
Advantages : Eco-friendly; stereoselective.
Limitations : Low yield; requires enzyme optimization.
Method 6: Flow Chemistry Approach
Key Steps :
-
Continuous Amination :
-
Oxidation :
Advantages : High throughput; suitable for industrial production.
Limitations : High initial setup cost.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost |
|---|---|---|---|---|
| 1 | 58 | 18 h | High | Low |
| 2 | 86.7 | 8.5 h | Moderate | Low |
| 3 | 74 | 14 h | Low | High |
| 4 | 82 | 20 min | Low | Moderate |
| 5 | 54 | 24 h | Low | Moderate |
| 6 | 89 | 2 min | High | High |
Critical Considerations for Industrial Application
-
Purification Challenges :
-
Regulatory Compliance :
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of various materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- Key Differences :
- The ethyl ester group replaces the carboxylic acid, increasing lipophilicity (Log P: 1.24 vs. estimated 0.5 for the target compound).
- Higher membrane permeability but lower water solubility compared to the ionizable carboxylic acid in the target compound.
- Applications: Primarily a synthetic intermediate; the ester group allows for prodrug strategies .
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid
- Molecular Formula: C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- Key Differences: Substituent at the 4-position is an ethoxycarbonyl group (electron-withdrawing) versus the ethyl-methyl-amino group (electron-donating) in the target compound. Higher solubility in polar solvents compared to the target .
2-[4-(Fmoc)piperazin-1-yl]acetic Acid
- Molecular Formula : C₂₁H₂₁N₃O₄
- Molecular Weight : 379.41 g/mol
- Key Differences: Piperazine ring (vs. piperidine) with an Fmoc-protected amine, drastically increasing hydrophobicity (estimated Log P ~3.5).
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Structural Class : Bicyclic pyridopyrimidine.
- Key Differences :
Comparative Physicochemical Properties
| Compound Name | Molecular Weight | Log P (Predicted) | Topological Polar Surface Area (Ų) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid | 213.30 | 0.5 | 65.1 | Moderate in water | Carboxylic acid, tertiary amine |
| Ethyl 2-(piperidin-4-yl)acetate | 171.24 | 1.24 | 38.3 | Low in water | Ester, piperidine |
| [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid | 215.25 | 0.8 | 58.7 | High in polar solvents | Carboxylic acid, ethoxycarbonyl |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 379.41 | 3.5 | 85.6 | Low in water | Fmoc, carboxylic acid |
Biological Activity
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The ethyl and amino groups contribute to its solubility and reactivity, making it suitable for various medicinal applications.
The biological activity of ethyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety allows for binding to neurotransmitter receptors, while the acetic acid component may influence metabolic pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, thereby altering physiological responses.
Biological Activities
Research indicates that ethyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.
- Neuroprotective Effects : Its interaction with neurotransmitter systems may confer neuroprotective benefits.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the piperidine ring or substituents on the amino group can significantly impact potency and selectivity.
| Compound Modification | Biological Activity | Notes |
|---|---|---|
| Piperidine substitution | Increased receptor affinity | Enhances binding efficacy |
| Acetic acid modification | Altered metabolic pathways | May improve therapeutic index |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial properties of the compound against various pathogens. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL. -
Cancer Cell Apoptosis :
In vitro studies demonstrated that treatment with ethyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid led to increased apoptosis in human cancer cell lines, particularly in breast and lung cancer models. Flow cytometry analysis revealed a significant increase in early apoptotic cells after 24 hours of treatment. -
Neuroprotective Effects :
Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in tests measuring memory retention and learning abilities. These findings suggest potential applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation of a piperidine precursor (e.g., 1-methyl-piperidin-4-ylmethylamine) with ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Subsequent coupling with bromoacetic acid derivatives via nucleophilic substitution yields the target compound. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products like over-alkylation . Purification often requires column chromatography or recrystallization, with yields ranging from 50–75% depending on steric hindrance .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions on the piperidine ring and acetic acid moiety (e.g., δ ~2.5 ppm for methylene groups adjacent to nitrogen). Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H⁺] at m/z ~243). HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% recommended for biological assays) .
Q. What solvents and conditions are compatible with piperidine-acetic acid derivatives during experimental procedures?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility for reactions, while aqueous acidic conditions (pH 4–6) stabilize the acetic acid moiety. Avoid prolonged exposure to acetic acid (>10%) or ammonia, which may hydrolyze the ethylamino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data for piperidine-acetic acid derivatives, such as unexpected splitting or shifts?
- Methodological Answer : Contradictions often arise from conformational dynamics (e.g., chair-flipping in piperidine) or tautomerism . Use variable-temperature NMR to slow ring dynamics and clarify splitting patterns. Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09) for validation .
Q. What computational strategies are effective for modeling the structure-activity relationships (SAR) of this compound in receptor binding studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the acetic acid group and target receptors (e.g., NMDA or opioid receptors). Validate with MD simulations (GROMACS) to assess binding stability. Pair with in vitro assays (e.g., radioligand displacement) to correlate computed ΔG values with experimental IC₅₀ data .
Q. How can reaction yields be optimized for introducing ethyl and methyl groups onto the piperidine ring without side-product formation?
- Methodological Answer : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, ethylation of 1-methyl-piperidin-4-ylmethylamine with ethyl iodide at 80°C for 20 minutes achieves ~85% yield. Monitor intermediates via TLC (silica gel, ethyl acetate:hexane = 1:2) to detect over-alkylation early .
Q. What analytical approaches are recommended to assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48 hours. Analyze degradation products via LC-MS/MS (e.g., hydrolysis of the ethyl group to ethanol). Use Arrhenius kinetics to extrapolate shelf-life under storage conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values for piperidine-acetic acid derivatives?
- Methodological Answer : Experimental logP (e.g., shake-flask method) may deviate from computed values (e.g., ChemAxon) due to ionization effects (pKa ~3.5 for the acetic acid group). Adjust calculations by incorporating pH-dependent partition coefficients or use RP-HPLC retention time as a proxy for hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
